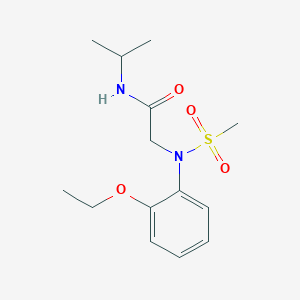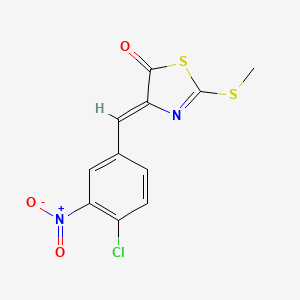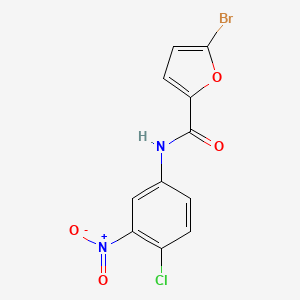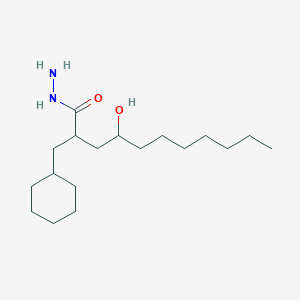
N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide, also known as EIPA, is a chemical compound that has been studied extensively for its potential applications in scientific research. EIPA is a potent inhibitor of the Na+/H+ exchanger, which plays a crucial role in regulating intracellular pH and cell volume.
作用机制
The mechanism of action of N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide involves the inhibition of the Na+/H+ exchanger, which is responsible for the regulation of intracellular pH and cell volume. By inhibiting this transporter, N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide can modulate intracellular pH and cell volume, which can have a variety of effects on cellular function.
Biochemical and Physiological Effects:
N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate intracellular pH and cell volume, which can affect cellular function in a variety of ways. It has also been shown to regulate cell migration and proliferation, which may have implications for cancer research.
实验室实验的优点和局限性
One advantage of using N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is that it is a potent and specific inhibitor of the Na+/H+ exchanger. This makes it a useful tool for studying the role of this transporter in cellular function. However, one limitation of using N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide is that it can have off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide. One area of research is the development of more specific inhibitors of the Na+/H+ exchanger, which may have fewer off-target effects. Another area of research is the investigation of the role of the Na+/H+ exchanger in cancer progression, and the potential use of N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide as a cancer therapeutic. Finally, research on the effects of N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide on other cellular processes, such as autophagy and apoptosis, may provide new insights into the role of this transporter in cellular function.
合成方法
The synthesis of N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide involves the reaction of 2-ethoxybenzoyl chloride with isopropylamine to form 2-ethoxy-N-(propan-2-yl)benzamide. This intermediate is then reacted with methanesulfonyl chloride to form N~1~-isopropyl-N~2~-(methylsulfonyl)-2-ethoxybenzamide. The final step involves the reaction of N~1~-isopropyl-N~2~-(methylsulfonyl)-2-ethoxybenzamide with glycine to form N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide.
科学研究应用
N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the Na+/H+ exchanger in a variety of cell types, including cardiac myocytes, renal proximal tubule cells, and cancer cells. This inhibition has been shown to have a variety of effects, including the modulation of intracellular pH, cell volume regulation, and the regulation of cell migration and proliferation.
属性
IUPAC Name |
2-(2-ethoxy-N-methylsulfonylanilino)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-5-20-13-9-7-6-8-12(13)16(21(4,18)19)10-14(17)15-11(2)3/h6-9,11H,5,10H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDMEFHBJQQLRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethoxy-N-methylsulfonylanilino)-N-propan-2-ylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-methoxybenzoyl)amino]-N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]benzamide](/img/structure/B4927101.png)
![2-methoxyethyl 2-amino-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4927107.png)
![6-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4927109.png)
![2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4927118.png)

![2-[4-(2,5-dimethoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B4927146.png)
![N-benzyl-1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4927148.png)
![methyl 2-methyl-4-{4-[(3-nitrobenzyl)oxy]phenyl}-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4927155.png)
![N-({[3-hydroxy-4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4927156.png)

![N-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4927172.png)

![ethyl (3-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-1H-indol-1-yl)acetate](/img/structure/B4927188.png)
![N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4927191.png)